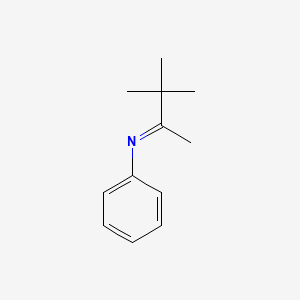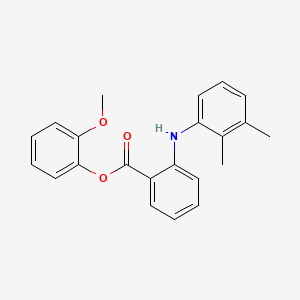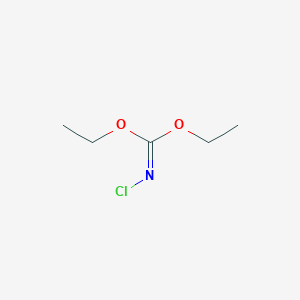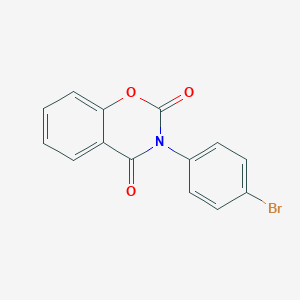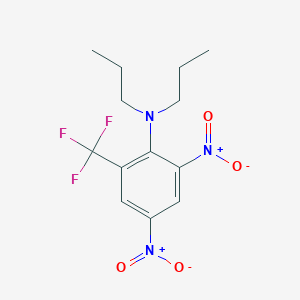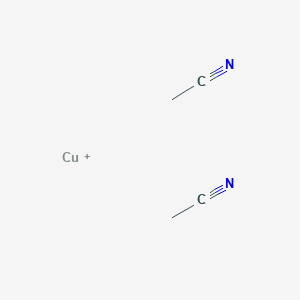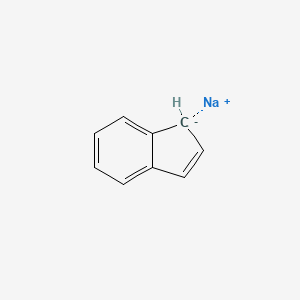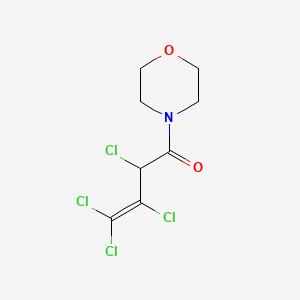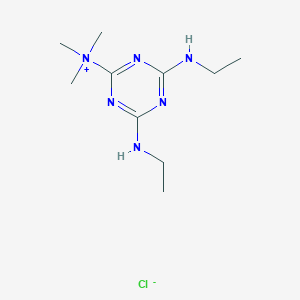
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride is a chemical compound belonging to the triazine class. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride typically involves the nucleophilic substitution of cyanuric chloride. The process includes the following steps:
Initial Reaction: Cyanuric chloride is reacted with ethylamine under controlled conditions to form 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine.
Further Substitution: The intermediate product is then subjected to further substitution reactions to introduce the trimethylammonium group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazines .
科学的研究の応用
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride has several scientific research applications:
作用機序
The mechanism of action of 4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it inhibits photosynthesis in plants by blocking electron transport in photosystem II . This leads to the disruption of energy production and ultimately results in plant death.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Known for its herbicidal properties and used in agricultural applications.
Simazine: Another triazine herbicide with similar chemical structure and applications.
Uniqueness
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylammonium group enhances its solubility and reactivity compared to other triazines .
特性
CAS番号 |
13688-14-7 |
|---|---|
分子式 |
C10H21ClN6 |
分子量 |
260.77 g/mol |
IUPAC名 |
[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H21N6.ClH/c1-6-11-8-13-9(12-7-2)15-10(14-8)16(3,4)5;/h6-7H2,1-5H3,(H2,11,12,13,14,15);1H/q+1;/p-1 |
InChIキー |
GFFWFRDYNUVUNH-UHFFFAOYSA-M |
正規SMILES |
CCNC1=NC(=NC(=N1)[N+](C)(C)C)NCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


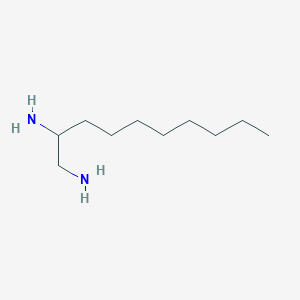
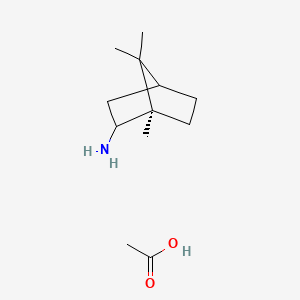
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
